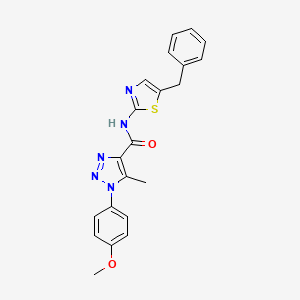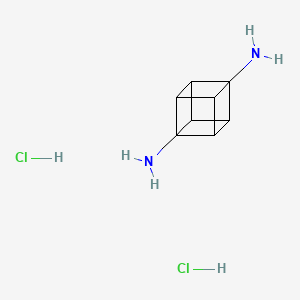
1,4-Diaminocubane dihydrochloride
Overview
Description
1,4-Diaminocubane dihydrochloride, also known as DAC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DAC belongs to a class of compounds known as cubanes, which are characterized by their unique cage-like structure. The compound has been studied for its ability to act as a potential drug candidate for a variety of diseases.
Mechanism of Action
The mechanism of action of 1,4-Diaminocubane dihydrochloride is not fully understood. However, studies have shown that the compound is able to interact with specific targets in the body, including enzymes and receptors. 1,4-Diaminocubane dihydrochloride has been shown to inhibit the activity of enzymes that are involved in the development of cancer, which may explain its anti-tumor activity. In addition, the compound has been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,4-Diaminocubane dihydrochloride has a number of biochemical and physiological effects in the body. The compound has been shown to exhibit anti-inflammatory activity by reducing the production of certain cytokines that are involved in the inflammatory response. In addition, 1,4-Diaminocubane dihydrochloride has been shown to inhibit the activity of certain enzymes that play a role in the development of cancer. The compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-Diaminocubane dihydrochloride in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for the development of new drugs. In addition, 1,4-Diaminocubane dihydrochloride has been shown to be relatively stable under a variety of conditions, which makes it easier to handle and store in the lab. However, one of the main limitations of using 1,4-Diaminocubane dihydrochloride in lab experiments is its complex synthesis method. The process is time-consuming and requires specialized equipment and expertise, which can make it difficult for researchers to obtain the compound.
Future Directions
There are a number of future directions for the use of 1,4-Diaminocubane dihydrochloride in scientific research. One potential direction is the development of new drugs that are based on the structure of 1,4-Diaminocubane dihydrochloride. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development. In addition, 1,4-Diaminocubane dihydrochloride has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential future direction is the development of new synthesis methods for 1,4-Diaminocubane dihydrochloride. The current synthesis method is complex and time-consuming, which can make it difficult for researchers to obtain the compound. Developing new synthesis methods could make it easier for researchers to obtain 1,4-Diaminocubane dihydrochloride and study its potential therapeutic properties.
Scientific Research Applications
1,4-Diaminocubane dihydrochloride has been studied extensively for its potential therapeutic properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In addition, 1,4-Diaminocubane dihydrochloride has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been investigated for its ability to act as an inhibitor of certain enzymes that play a role in the development of cancer.
properties
IUPAC Name |
cubane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDHJELXCHPFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diaminocubane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B3292481.png)
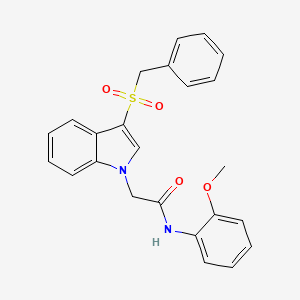
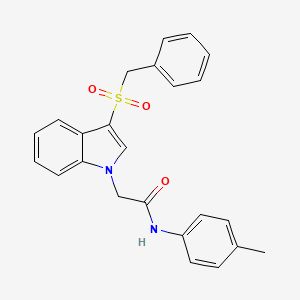
![N-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)sulfonyl]amino}nicotinamide](/img/structure/B3292502.png)
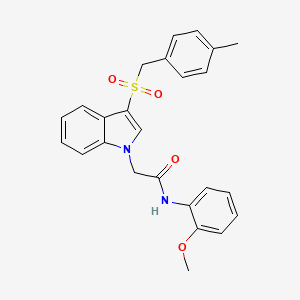

![N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3292527.png)
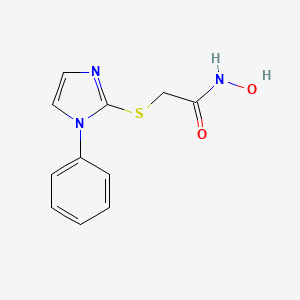
![7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-1,3,3-trimethyl-2(1H)-quinoxalinone](/img/structure/B3292555.png)
![Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3292565.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3292579.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3292589.png)
